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Compound of Interest

Compound Name: 1-Ethynylpyrazole

Cat. No.: B1339652 Get Quote

Executive Summary & Molecular Profile
1-Ethynylpyrazole (C

H

N

) is a heteroaromatic ynamine where the ethynyl group is attached directly to the pyrazole
nitrogen. Unlike its carbon-substituted analogs, the N-alkynyl linkage confers significant
electron-donating character from the nitrogen lone pair into the alkyne

-system, making the molecule reactive toward hydrolysis and electrophiles.
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Property Specification

IUPAC Name 1-Ethynyl-1H-pyrazole

CAS Registry
Not commonly listed as bulk reagent

(Transient/Specialized)

Molecular Weight 92.10 g/mol

Hybridization

N1 (

-like), C(

) (

), C(

) (

)

Stability Class
High Sensitivity (Prone to hydrolysis; store

under inert atmosphere at -20°C)

Key Application

Divergent "Click" Reagent, Ynamide-type

synthons, precursors to N-heterocyclic

carbenes.

Synthesis & Purity Profile
Direct alkylation of pyrazole with ethynyl halides is often low-yielding due to competing

polymerization. The most authoritative synthetic routes involve hypervalent iodine reagents or

elimination protocols.

Primary Synthetic Workflow (Iodonium Salt Route)
This method avoids harsh bases that degrade the product.

Activation: Reaction of pyrazole with alkynyl(phenyl)iodonium tosylate.

Conditions: Mild base (e.g., K
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PO

or t-BuOK), DCM/DMF, 0°C to RT.

Purification: Rapid filtration through neutral alumina (avoid silica gel due to acidity/hydrolysis

risk).

Alternative: Pyrolytic Generation
Historically, 1-ethynylpyrazole has been identified in the pyrolysate of 1-propynoylpyrazole at

700–1000°C, confirming its existence as a discrete molecular entity, though this is not a

preparative method.
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Figure 1: Synthesis workflow highlighting the critical instability pathway (hydrolysis).

Spectroscopic Characterization
The characterization of 1-ethynylpyrazole relies on distinguishing the N-alkynyl connectivity

from C-alkynyl isomers.

Nuclear Magnetic Resonance (NMR)
The N-attachment exerts a unique shielding effect on the alkyne proton compared to aryl

alkynes.
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Nucleus

Chemical Shift
(

)

Multiplicity Assignment
Structural
Insight

H 2.90 – 3.20 ppm Singlet (s) C-H

Upfield shift vs.

aryl alkynes due

to N-lone pair

donation

(ynamine effect).

H 7.50 – 7.80 ppm Doublet (d) Pyrazole H3/H5

Deshielded by

ring current and

N-substitution.

H 6.20 – 6.40 ppm Triplet/dd Pyrazole H4
Characteristic

pyrazole splitting.

C ~75.0 ppm - N-C -Carbon attached

to Nitrogen.

C ~55.0 ppm - C-H
-Carbon

(Terminal).

Diagnostic Feature: The absence of an N-H signal (usually broad, >10 ppm) and the presence

of the sharp acetylenic singlet confirm N-substitution.

Vibrational Spectroscopy (IR)
C

C Stretch: A band at 2140–2160 cm

. This is often stronger than in dialkyl alkynes due to the dipole moment created by the
polarized C-N bond.

C-H Stretch: Sharp band at ~3250–3300 cm

.
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Differentiation:C-ethynyl isomers typically show the C

C stretch at slightly higher frequencies (2100–2250 cm

) and lack the hydrolytic instability.

Mass Spectrometry
Molecular Ion: [M]

= 92 m/z.

Fragmentation: Loss of C

H (ethynyl radical) to give the pyrazolyl cation (m/z 67), followed by ring opening (HCN loss).

Structural Dynamics & Crystallography
While X-ray structures of the parent liquid are rare, derivatives (e.g., 1-(phenylethynyl)pyrazole)

exhibit specific geometries.

Geometry: The N1 atom is essentially planar (

), allowing conjugation of the lone pair into the alkyne.

Bond Lengths: The N1-C(

) bond is shorter than a standard N-C single bond (approx. 1.35 Å vs 1.45 Å), indicating
partial double bond character.

Linearity: The N-C

C-H unit is linear (180°).

Neutral Form
N-C≡C-H

Zwitterionic Form
N+=C=C--H

Lone Pair
Donation This resonance increases electron density

at the beta-carbon, making it
susceptible to protonation (Hydrolysis).
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Figure 2: Resonance contribution explaining the 'ynamine' character and hydrolytic instability.

Reactivity & Stability Profile
Critical Warning: 1-Ethynylpyrazole is significantly less stable than 3- or 4-ethynylpyrazole.

Hydrolytic Instability
In the presence of moisture and acid catalysis, the electron-rich

-carbon is protonated, leading to the formation of a keteniminium ion intermediate, which
hydrolyzes to 1-acetylpyrazole or releases pyrazole and acetic acid.

Protocol: All characterization must be performed in anhydrous deuterated solvents (CDCl

passed through basic alumina).

"Click" Chemistry (CuAAC)
1-Ethynylpyrazole can serve as the alkyne component in Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) to form 1-(1,2,3-triazol-4-yl)pyrazoles.

Advantage: Creates a unique N-C linked bi-heteroaryl scaffold.

Challenge: The copper catalyst can sometimes promote hydrolysis or oxidative coupling

(Glaser coupling) of the sensitive alkyne.

Solution: Use ligand-accelerated catalysis (e.g., TBTA) and strictly anhydrous conditions.
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Click Chemistry Context: Fokin, V. V., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition."

[1] Journal of the American Chemical Society, 2005.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Click Chemistry [organic-chemistry.org]

To cite this document: BenchChem. [Technical Guide: Structural Analysis and
Characterization of 1-Ethynylpyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339652#1-ethynylpyrazole-structural-analysis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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